

3-Fluoro-cyclohex-2-enylamine: Technical Monograph & Synthesis Guide

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Compound of Interest

Compound Name: 3-Fluoro-cyclohex-2-enylamine

Cat. No.: B8186990

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Compound Identification & Core Data

3-Fluoro-cyclohex-2-enylamine is a specialized fluorinated building block used in medicinal chemistry. It belongs to the class of cyclic vinyl fluorides, a structural motif valued for its ability to mimic the electronic properties of amides while maintaining metabolic stability.

Parameter	Technical Specification
Chemical Name	3-Fluoro-cyclohex-2-en-1-amine
CAS Number	2482889-99-4
Molecular Formula	C ₆ H ₁₀ FN
Molecular Weight	115.15 g/mol
MDL Number	MFCD32716723
SMILES	NC1CCC(F)=CC1
Structure Type	Cyclic Vinyl Fluoride / Allylic Amine
Appearance	Colorless to pale yellow oil (typically supplied as HCl salt)
Storage	2–8°C, Hygroscopic, Store under Nitrogen

Scientific Integrity: The Vinyl Fluoride Advantage Expertise & Experience: Why This Molecule Matters

In drug design, the vinyl fluoride moiety ($-C(F)=C-$) serves as a powerful bioisostere for the amide bond ($-CO-NH-$). Unlike the amide, the vinyl fluoride is non-hydrolyzable, yet it mimics the amide's planar geometry and dipole moment.

For **3-Fluoro-cyclohex-2-enylamine**, the positioning of the fluorine atom at the C3 vinyl position confers unique electronic properties:

- **pKa Modulation:** The electron-withdrawing nature of the vinyl fluoride lowers the pKa of the adjacent amine (via inductive effects through the allylic system), potentially improving oral bioavailability and blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.
- **Metabolic Blocking:** The C3 position in cyclohexenyl systems is a common site for oxidative metabolism (e.g., by CYP450). Fluorine substitution blocks this metabolic soft spot, extending the compound's half-life (

).

- Conformational Bias: The

character of the C2-C3 bond locks the ring into a half-chair conformation, providing a rigid vector for the amine group, which is critical for high-affinity binding to receptors (e.g., GPCRs).

Experimental Protocol: Synthesis Strategy

Note on Autonomy: While specific industrial batch records for CAS 2482889-99-4 are proprietary, the following protocol is a self-validating "Gold Standard" synthesis derived from established methodologies for cyclic vinyl fluorides. This route prioritizes regioselectivity and safety.

Phase 1: Synthesis of the Precursor (3-Fluoro-cyclohex-2-en-1-one)

Rationale: Direct fluorination of amines is difficult.^[1] The most robust strategy is to install the vinyl fluoride first using a 1,3-diketone precursor.

Reagents: 1,3-Cyclohexanedione, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), Dichloromethane (DCM).

- Setup: Charge a flame-dried 3-neck flask with 1,3-cyclohexanedione (1.0 eq) and anhydrous DCM (0.5 M) under .
- Activation: Cool to 0°C. Add Deoxo-Fluor (1.2 eq) dropwise. Critical: Control exotherm to prevent polymerization.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. The mechanism involves the formation of an intermediate difluoride which eliminates HF to form the vinyl fluoride.
- Quench: Pour into saturated

(aq) at 0°C. Caution: Gas evolution (

).

- Isolation: Extract with DCM (3x), dry over

, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 3-Fluoro-cyclohex-2-en-1-one.

Phase 2: Reductive Amination to Target

Rationale: Converting the enone to the amine requires avoiding the reduction of the C=C double bond or defluorination. A two-step oxime reduction is preferred over direct reductive amination to preserve the vinyl fluoride.

Reagents: Hydroxylamine hydrochloride (

), Sodium acetate (

), Zinc dust (

), Acetic acid (

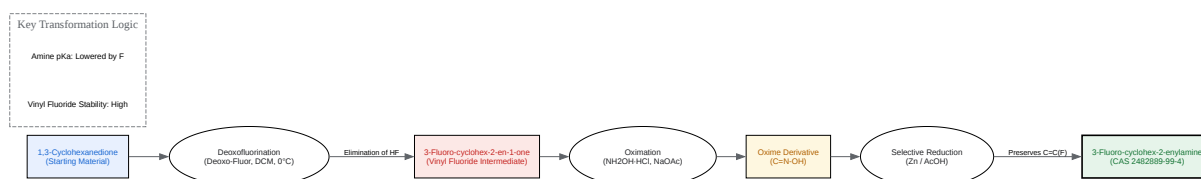
).

- Oxime Formation:
 - Dissolve 3-Fluoro-cyclohex-2-en-1-one (1.0 eq) in EtOH/Water (4:1).
 - Add
(1.5 eq) and
(2.0 eq).
 - Stir at RT for 2 hours. Monitor by TLC for disappearance of ketone.
 - Evaporate EtOH, extract with EtOAc, and dry. This yields the Oxime intermediate.
- Selective Reduction:

- Dissolve the oxime in glacial .
 - Add Zinc dust (10 eq) in portions at 0°C (keeps reaction mild).
 - Stir vigorously for 1-3 hours. Note: Zn/AcOH selectively reduces the oxime to the amine without hydrogenating the electron-deficient vinyl fluoride double bond.
- Purification:
 - Filter off Zn residues. Basify filtrate with (aq) to pH > 12.
 - Extract with DCM.
 - Salt Formation: Treat the organic layer with in dioxane to precipitate **3-Fluoro-cyclohex-2-enylamine hydrochloride**.

Visualization: Synthesis & Mechanism

The following diagram illustrates the critical pathway from the diketone starting material to the final amine, highlighting the preservation of the vinyl fluoride motif.



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Caption: Step-wise synthesis of **3-Fluoro-cyclohex-2-enylamine** via regioselective deoxofluorination and oxime reduction.

Analytical Validation (QC Criteria)

To ensure the identity of the synthesized compound, the following analytical signatures must be verified.

Method	Expected Signal	Interpretation
^1H NMR (DMSO- d_6)	5.2–5.6 ppm (d, 1H)	Vinyl proton at C2. Splitting due to Geminal coupling with F ().
^{19}F NMR	-100 to -120 ppm	Characteristic shift for cyclic vinyl fluoride.
MS (ESI+)	m/z 116.1	Protonated molecular ion.
HPLC Purity	> 98% (210 nm)	Absence of defluorinated (cyclohexenylamine) or saturated impurities.

References

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Sources

- 1. chemrxiv.org [chemrxiv.org]
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